4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one
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Overview
Description
4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound that features a naphthalene core substituted with a methoxy group and a hydrazinylidene moiety linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves the condensation of 4-methoxy-1-naphthaldehyde with 2-hydrazinylpyridine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The hydrazinylidene moiety can be reduced to a hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: this compound can be converted to its corresponding naphthoquinone derivative.
Reduction: The hydrazinylidene group is reduced to a hydrazine derivative.
Substitution: Electrophilic substitution on the pyridine ring yields nitro or halogenated derivatives.
Scientific Research Applications
4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazinylidene and pyridine moieties. These interactions can modulate biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 4-Methoxy-pyridine-2-carboxylic acid
Uniqueness
4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its combination of a naphthalene core with a hydrazinylidene-pyridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
95398-54-2 |
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Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-methoxy-2-(pyridin-2-yldiazenyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H13N3O2/c1-21-14-10-13(18-19-15-8-4-5-9-17-15)16(20)12-7-3-2-6-11(12)14/h2-10,20H,1H3 |
InChI Key |
WCYXLBYYIAXGIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=CC=CC=N3 |
Origin of Product |
United States |
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